Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Overview
Description
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of biological activities, including their use as sedatives, anxiolytics, muscle relaxants, and anticonvulsants. This particular compound is distinguished by its tert-butyl ester functional group, a chloro substituent, and a diazepine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate can be synthesized through various routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with tert-butyl carbamate in the presence of a strong base such as sodium hydride, followed by cyclization using a suitable reagent like triphosgene or phosgene. The reaction is generally carried out under an inert atmosphere at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production often scales up the laboratory procedures with modifications to enhance yield and purity. This might involve continuous flow reactors, automated reagent addition, and improved purification techniques such as crystallization or chromatographic methods. The use of environmentally benign solvents and reagents is also considered to meet industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepine ring.
Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur at the chloro substituent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions include amines (e.g., methylamine), thiols, and alcohols.
Major Products Formed:
Oxidation typically yields N-oxides.
Reduction produces alcohols from the oxo group.
Substitution leads to derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in the preparation of new benzodiazepine derivatives.
Biology: It has been evaluated for its potential as a pharmacophore in drug design, with applications in the development of new therapeutic agents for neurological disorders.
Medicine: Research explores its efficacy and safety as a candidate for treating anxiety, insomnia, and other central nervous system disorders.
Industry: Industrial applications include its use as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The compound's mechanism of action is thought to involve interaction with the central nervous system's gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro substituent may influence its binding affinity and pharmacokinetic properties.
Comparison with Similar Compounds
Diazepam
Lorazepam
Alprazolam
Clonazepam
Comparison: Compared to diazepam and lorazepam, tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate may exhibit different pharmacokinetics and binding properties due to its unique structure, particularly the tert-butyl ester group and the specific substitution pattern on the benzodiazepine ring. This can result in variations in its duration of action, potency, and side effect profile, making it a unique candidate for specific therapeutic applications.
Properties
IUPAC Name |
tert-butyl 7-chloro-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(19)17-7-9-6-10(15)4-5-11(9)16-12(18)8-17/h4-6H,7-8H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICBLUVZGJEFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Cl)NC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737194 | |
Record name | tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-00-9 | |
Record name | tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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